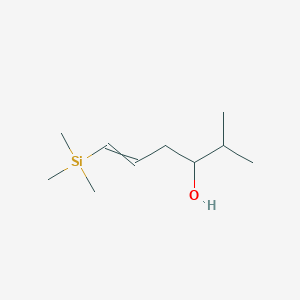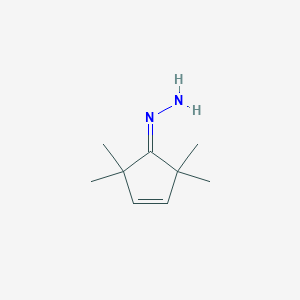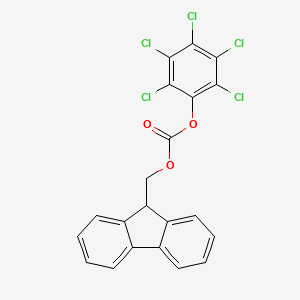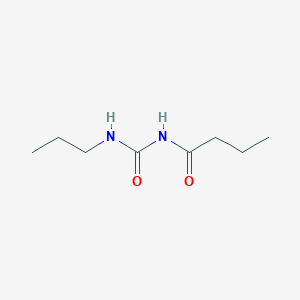
N-(Propylcarbamoyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propylcarbamoyl)butanamide: is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically structured with a propyl group attached to the nitrogen atom and a butanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize N-(Propylcarbamoyl)butanamide involves the reaction of butanoic acid with propylamine. The carboxylic acid is first converted into an ammonium salt by adding solid ammonium carbonate.
From Acid Chlorides: Another method involves the reaction of butanoyl chloride with propylamine in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: While amides are generally resistant to oxidation and reduction, under specific conditions, they can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating with aqueous hydrochloric acid.
Basic Hydrolysis: Involves heating with aqueous sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Butanoic acid and propylamine.
Reduction: Butylamine and propylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Propylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research has explored its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism by which N-(Propylcarbamoyl)butanamide exerts its effects is primarily through its interaction with specific enzymes and proteins. For instance, it can act as a substrate for amidases, which catalyze the hydrolysis of amides to carboxylic acids and amines . This interaction is crucial in various biochemical pathways, particularly in the metabolism of nitrogen-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Butyramide: Similar in structure but lacks the propyl group attached to the nitrogen atom.
Acetamide: Contains a shorter carbon chain compared to butanamide.
Propionamide: Has a three-carbon chain instead of the four-carbon chain in butanamide.
Uniqueness: N-(Propylcarbamoyl)butanamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the propyl group enhances its solubility and interaction with various biological molecules, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
82162-77-4 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N-(propylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7(11)10-8(12)9-6-4-2/h3-6H2,1-2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
ZLUMKDIQYOFNHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
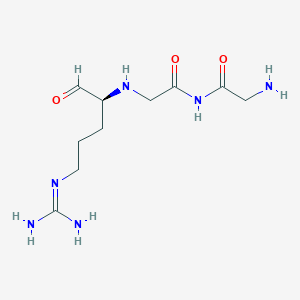
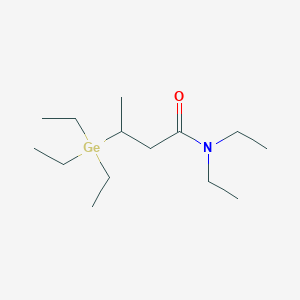

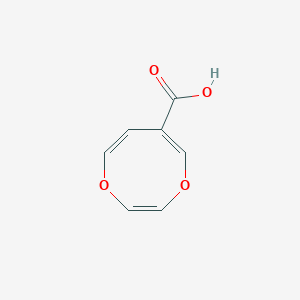
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
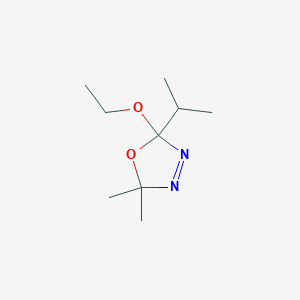
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
